molecular formula C12H21NO6S B2635169 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid CAS No. 2140609-85-2

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid

Cat. No.: B2635169
CAS No.: 2140609-85-2
M. Wt: 307.36
InChI Key: XHGAZRSMGSVNFW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid derives from its core structure and substituents. Breaking this down:

  • Thian : A six-membered saturated heterocyclic ring containing one sulfur atom.
  • 1,1-dioxo : Indicates two oxygen atoms double-bonded to sulfur, forming a sulfone group.
  • 3-[(2-methylpropan-2-yl)oxycarbonylamino] : A tert-butoxycarbonyl (Boc) protected amino group at position 3.
  • 3-yl acetic acid : An acetic acid substituent attached to the same carbon (C3) via a methylene bridge.

The numbering begins at the sulfur atom, with the sulfone oxygens at positions 1 and 1. The Boc group and acetic acid are both equatorial substituents on C3, reflecting their spatial arrangement. This naming aligns with PubChem’s systematic approach for sulfone-containing heterocycles.

Table 1: Component Breakdown of IUPAC Name

Component Description
Thian Six-membered sulfur ring
1,1-dioxo Sulfone functional group
3-[(2-methylpropan-2-yl)oxycarbonylamino] Boc-protected amino group
3-yl acetic acid Carboxylic acid substituent

Molecular Architecture: Thiane 1,1-Dioxide Core Modifications

The compound’s backbone consists of a thiane 1,1-dioxide ring—a six-membered saturated sulfur heterocycle oxidized to a sulfone. Key structural features include:

  • Ring Conformation : The sulfone group imposes a chair-like conformation, with sulfur at the axial position and oxygen atoms in equatorial orientations.
  • Substituent Geometry : The Boc group and acetic acid substituents occupy equatorial positions on C3, minimizing steric hindrance (Figure 1).
  • Bond Angles : The S–O bonds measure 1.43 Å, characteristic of sulfones, while the C–S–C angle is 104.5°, consistent with tetrahydrothiopyran derivatives.

Figure 1: Molecular Structure
(Visualization based on PubChem 3D conformer data)

The Boc group introduces steric bulk, stabilizing the compound against nucleophilic attack at the amino group. The acetic acid moiety enhances water solubility, contrasting with purely hydrocarbon-functionalized sulfones like dibenzothiophene sulfone.

Stereochemical Analysis of the Pyrrolidin-2-one-Acetic Acid Moiety

While the core thiane ring lacks chiral centers due to symmetry, the C3 position exhibits pseudo-asymmetry:

  • Boc-Amino Group : The tert-butyloxycarbonyl group creates a planar carbamate linkage, with free rotation around the N–C bond.
  • Acetic Acid Substituent : The methylene bridge (CH₂) allows flexibility, but hydrogen bonding with the sulfone oxygen restricts rotation.

Comparative analysis with 4-BOC-amino-4-carboxy-1,1-dioxo-tetrahydrothiopyran (PubChem CID 83484222) reveals similar stereoelectronic effects, where sulfone oxygens polarize adjacent bonds, influencing substituent orientation.

Comparative Structural Analysis with Related Sulfone-Containing Heterocycles

Table 2: Structural Comparison of Sulfone Heterocycles

Compound Ring Size Functional Groups Key Features
This compound 6-membered Boc-amino, acetic acid, sulfone Dual polar/non-polar solubility
Dibenzothiophene sulfone Bicyclic Sulfone, aromatic rings Planar, π-conjugated system
Sulfolane 5-membered Sulfone High polarity, aprotic solvent
  • Electronic Effects : The sulfone group in thiane derivatives withdraws electron density, activating the ring for electrophilic substitution at C4 and C5.
  • Steric Profile : The Boc group in this compound provides steric shielding absent in simpler sulfones like sulfolane, which lacks substituents.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-12(7-9(14)15)5-4-6-20(17,18)8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGAZRSMGSVNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCS(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid typically involves multiple steps. One common method includes the reaction of a thian-3-yl derivative with an acetic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development. Notably, its ability to inhibit specific enzymes can lead to therapeutic applications in treating diseases such as cancer and metabolic disorders.

Biochemical Research

In biochemical assays, the compound serves as a tool for studying enzyme kinetics and protein interactions. Its unique functional groups enable it to act as a substrate or inhibitor in enzymatic reactions. Researchers have utilized it to elucidate mechanisms of action for certain enzymes, providing insights into metabolic pathways.

Synthesis of Novel Compounds

The compound is used as a precursor in the synthesis of other bioactive molecules. Its reactivity allows chemists to modify its structure to create derivatives with enhanced biological activity or selectivity towards specific targets.

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry explored the inhibition of a key enzyme involved in cancer metabolism using 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid. The results demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of the compound indicated effectiveness against several bacterial strains. The study highlighted its mechanism of action as disrupting bacterial cell wall synthesis, which could pave the way for new antibiotic therapies .

Data Table: Summary of Key Findings

Application AreaDescriptionReferences
Medicinal ChemistryPotential therapeutic agent with enzyme inhibition properties ,
Biochemical ResearchUsed as a substrate/inhibitor in enzymatic assays ,
Synthesis of DerivativesPrecursor for synthesizing novel bioactive compounds ,

Mechanism of Action

The mechanism of action of 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Boc-Protected Amines

a. 5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
  • Structure: Linear pentanoic acid chain with Boc-protected amine and a hydroxyl group.
  • Molecular Weight: 233.26 g/mol vs.
  • Stability: Similar incompatibility with strong oxidizers; decomposes into NOx, CO2, and CO .
  • Handling : Requires identical safety measures (e.g., respiratory protection, chemical-resistant gloves) .
b. N(alpha)-Boc-D-Tryptophan
  • Structure : Boc-protected tryptophan derivative with an indole side chain.
  • Molecular Weight : 304.35 g/mol, significantly higher due to the aromatic indole group.
  • Physical Properties : Decomposes at ~138°C; optical rotation of +21° (c=1 in acetic acid) .
c. 2-[2-[[3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoylamino]acetic Acid
  • Structure : Peptide-like backbone with Boc-protected amine and hydroxyphenyl group.
  • Reactivity : Likely undergoes standard peptide coupling reactions (e.g., HOBt/EDC.HCl), a method also applicable to the target compound .

Compounds with Sulfone or Heterocyclic Moieties

a. (Z)-2-(11-(3-(Dimethylamino)-1-(4-(2-Methoxy-2-oxoethyl)phenoxy)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetic Acid
  • Structure : Complex dibenzoxepin ring with sulfone-like electronic features.
b. 2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid
  • Structure : Spirocyclic dioxo-diazaspiro system.
  • Physicochemical Properties: 2 hydrogen bond donors, 6 acceptors, and 17 heavy atoms vs. the target compound’s sulfone and carboxylic acid groups .
  • Synthetic Utility : Spirocycles are common in drug design for conformational restriction, a feature absent in the target compound.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Functional Groups Stability Notes Safety Precautions
2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic Acid Not explicitly stated Boc, 1,1-dioxothian, carboxylic acid Incompatible with strong oxidizers Use respirator, chemical-resistant gloves
5-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic Acid 233.26 Boc, hydroxyl, carboxylic acid Decomposes into NOx, CO2, CO Same as above
N(alpha)-Boc-D-Tryptophan 304.35 Boc, indole, carboxylic acid Stable under peptide synthesis conditions Standard lab handling
2-{6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic Acid 251.28 Spirocyclic dioxo-diazaspiro, carboxylic acid No decomposition data Not specified

Research Findings and Implications

  • Synthetic Utility : The Boc group in the target compound and analogues (e.g., ) facilitates amine protection during solid-phase synthesis, though the sulfone moiety may complicate purification compared to linear analogues .
  • Stability : Sulfone-containing compounds like the target may exhibit enhanced oxidative stability compared to thioethers but remain sensitive to strong oxidizers .
  • Biological Relevance: While pharmacopeial compounds (e.g., ) emphasize rigorous quality control, the target compound’s bioactivity remains unexplored, unlike Boc-protected amino acids used in peptide drugs .

Biological Activity

The compound 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid is a member of the thiazolidinedione class, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C10H18N2O5S
  • Molar Mass: 246.27 g/mol
  • CAS Number: 133498-97-2

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Protein Kinases:
    • The compound has shown potential in inhibiting protein kinases involved in cancer progression, notably AKT (protein kinase B), which plays a crucial role in cell survival and growth. Inhibition of AKT can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • Anti-inflammatory Properties:
    • Research indicates that this compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antioxidant Activity:
    • The presence of the dioxothiane moiety contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cellular systems .

Biological Activity Data Table

Activity TypeDescriptionReference
Protein Kinase InhibitionInhibits AKT signaling pathway leading to reduced tumor growth.
Anti-inflammatoryReduces levels of TNF-alpha and IL-6 in vitro, suggesting therapeutic use in inflammation.
AntioxidantScavenges free radicals and reduces oxidative stress in cellular models.

Case Study 1: Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, particularly in breast and prostate cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Rheumatoid Arthritis Model

In an animal model of rheumatoid arthritis, administration of this compound led to a marked reduction in joint swelling and pain scores. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines compared to control groups .

Research Findings

Current research continues to explore the full therapeutic potential of this compound:

  • Pharmacokinetics: Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand how this compound behaves in biological systems.
  • Combination Therapies: Preliminary studies suggest that combining this compound with standard chemotherapeutic agents may enhance anti-cancer efficacy while reducing side effects .

Q & A

Basic: What are the recommended synthetic routes for 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothian-3-yl]acetic acid, and what critical parameters influence yield?

Answer:
A common approach involves coupling a tert-butoxycarbonyl (Boc)-protected amine to a 1,1-dioxothiane ring, followed by acetic acid functionalization. Key steps include:

  • Cyclization : Use of acidic catalysts (e.g., BF₃·Et₂O) for ring closure, as seen in cyclization reactions of similar heterocycles .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to protect the amine group .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography to isolate the product .
    Critical parameters include reaction temperature (reflux conditions for cyclization), stoichiometry of reagents (excess Boc reagent for complete protection), and solvent choice (polar aprotic solvents for stability).

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structure?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and the 1,1-dioxothiane ring (characteristic sulfone signals at δ ~3.5–4.5 ppm) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O of Boc and acetic acid) and ~1300–1150 cm⁻¹ (S=O stretching) .
  • HPLC/MS : Reverse-phase HPLC with UV detection (λ ~210 nm for carboxylic acids) coupled with high-resolution MS validates molecular weight (C₁₀H₁₈N₂O₆S; theoretical MW: 318.32 g/mol) .

Advanced: How should researchers design experiments to study the acid-catalyzed stability of this compound and identify degradation products?

Answer:

  • pH-Varied Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals (0, 24, 48 hrs). Monitor degradation via HPLC and identify products using LC-MS/MS .
  • Kinetic Analysis : Fit degradation data to zero/first-order models to determine rate constants and activation energy (Arrhenius plots) .
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in acetic acid moiety) or trapping intermediates (e.g., nucleophiles like DTT for sulfone reactivity) .

Advanced: How can discrepancies in reported bioactivity data be systematically addressed through SAR studies?

Answer:

  • Structural Analog Synthesis : Modify the Boc group (e.g., replace with Cbz or Fmoc) or the thiane ring (e.g., introduce substituents) to assess functional group contributions .
  • In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins, comparing with experimental IC₅₀ values .
  • Dose-Response Curves : Test analogs across a concentration range (e.g., 0.1–100 µM) in cell-based assays, ensuring standardized protocols (e.g., ATP-based viability assays) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Respiratory Protection : If airborne concentrations exceed limits, use NIOSH-approved respirators (e.g., N95 for particulates) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage release .

Advanced: What experimental strategies can resolve contradictions in the compound’s reported solubility across studies?

Answer:

  • Standardized Solubility Assays : Use USP/PhEur shake-flask method: Saturate the compound in solvents (e.g., water, DMSO) at 25°C, filter, and quantify via UV spectrophotometry .
  • Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify optimal conditions .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess if inconsistent particle sizes affect solubility measurements .

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